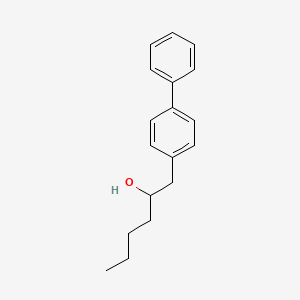

1-(4-Phenylphenyl)hexan-2-ol

Description

1-(4-Phenylphenyl)hexan-2-ol is a secondary alcohol characterized by a hexan-2-ol backbone substituted at the 1-position with a biphenyl (4-phenylphenyl) group. This structure confers unique physicochemical properties, including enhanced hydrophobicity due to the aromatic biphenyl moiety and polar hydroxyl functionality.

Properties

IUPAC Name |

1-(4-phenylphenyl)hexan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O/c1-2-3-9-18(19)14-15-10-12-17(13-11-15)16-7-5-4-6-8-16/h4-8,10-13,18-19H,2-3,9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJBCEAZGSRJHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC1=CC=C(C=C1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Phenylphenyl)hexan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound (like 4-phenylbenzaldehyde) to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This method is advantageous due to its scalability and efficiency. The reaction is usually conducted under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenylphenyl)hexan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acidic medium or potassium permanganate in neutral or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Phosphorus pentachloride or thionyl chloride in anhydrous conditions.

Major Products:

Oxidation: Formation of 1-(4-Phenylphenyl)hexan-2-one.

Reduction: Formation of 1-(4-Phenylphenyl)hexane.

Substitution: Formation of 1-(4-Phenylphenyl)hexyl chloride.

Scientific Research Applications

1-(4-Phenylphenyl)hexan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Phenylphenyl)hexan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl group can interact with hydrophobic regions of proteins and membranes, affecting their activity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(4-Phenylphenyl)hexan-2-ol with structurally related alcohols and hexan-2-ol derivatives, emphasizing substituents, applications, and toxicity:

Key Structural and Functional Insights:

Aromatic vs. Aliphatic Substituents: The biphenyl group in this compound enhances hydrophobicity and UV stability compared to aliphatic analogs like 2-Ethyl-1-hexanol. This makes it suitable for hydrophobic coatings or photostable materials . In contrast, Hexaconazole’s dichlorophenyl and triazole groups enable antifungal activity by disrupting fungal membrane biosynthesis .

Functional Group Impact: The secondary alcohol group in this compound allows for esterification or etherification reactions, similar to 1-(Dimethylamino)hexan-2-ol, which is used to synthesize zwitterionic polymers for antifouling applications . 2-Ethyl-1-hexanol’s primary alcohol group facilitates its use in ester plasticizers (e.g., dioctyl phthalate alternatives) .

Toxicity and Regulatory Status: Hexaconazole’s classification as a WHO Class III compound underscores its regulated use in agriculture, whereas 2-Ethyl-1-hexanol’s low toxicity supports its broad industrial adoption .

Biological Activity

Overview

1-(4-Phenylphenyl)hexan-2-ol is a secondary alcohol characterized by a hexane backbone with a hydroxyl group at the second carbon and a biphenyl group at the fourth carbon. This compound has garnered interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. Its unique structure may influence its interactions with biological targets, making it a subject of various research studies.

The chemical formula for this compound is . The presence of the biphenyl group enhances its hydrophobic interactions, which can affect its biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to different derivatives that may also possess biological significance.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H22O |

| CAS Number | 299159-61-8 |

| Functional Group | Hydroxyl (–OH) |

| Structural Feature | Biphenyl group |

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes due to its hydrophobic nature.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Animal models have demonstrated that the compound can reduce inflammation markers in tissues, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL, highlighting its potential as a natural antimicrobial agent.

Case Study 2: Anti-inflammatory Response

Another investigation focused on the anti-inflammatory properties of this compound in a rat model of induced paw edema. The administration of this compound resulted in a marked decrease in paw swelling compared to control groups, suggesting its efficacy in managing inflammation.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds through its hydroxyl group and interact with hydrophobic regions of proteins and membranes via the biphenyl structure. This dual interaction may modulate the activity of various enzymes and receptors involved in microbial growth and inflammatory responses.

Comparisons with Similar Compounds

When compared to structurally similar compounds such as 1-phenylhexan-2-ol and 1-(4-methylphenyl)hexan-2-ol, this compound exhibits enhanced biological activity due to the presence of the biphenyl moiety. This structural feature contributes to its unique physical and chemical properties, influencing its reactivity and interactions with biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.